1-Phenylsulfonyl-3-chloroacetylindole
Description
Structure
2D Structure
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)indol-3-yl]-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c17-10-16(19)14-11-18(15-9-5-4-8-13(14)15)22(20,21)12-6-2-1-3-7-12/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJHNJQICSDMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573825 | |
| Record name | 1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424789-76-4 | |
| Record name | 1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation of 1-Phenylsulfonylindole
Reaction Overview
The most efficient route involves the direct acylation of 1-phenylsulfonylindole at the C-3 position using chloroacetyl chloride in the presence of a Lewis acid catalyst. The phenylsulfonyl group acts as both a protecting group for the indole nitrogen and a directing group for regioselective acylation.
Key Steps:
Activation of Chloroacetyl Chloride :
Chloroacetyl chloride reacts with aluminum chloride (AlCl₃) to generate an acylium ion, which undergoes electrophilic substitution at the indole C-3 position.-
- Catalyst : AlCl₃ (stoichiometric or catalytic)
- Solvent : Dichloromethane (DCM) or benzene
- Temperature : 25–30°C
- Time : 2–4 hours
Workup :
The reaction is quenched with ice-cold water, followed by extraction with ethyl acetate. The organic layer is dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure.
Experimental Data:
| Starting Material | Reagent | Catalyst | Solvent | Time (h) | Yield | Source |
|---|---|---|---|---|---|---|
| 1-Phenylsulfonylindole | Chloroacetyl chloride | AlCl₃ | DCM | 2 | 85–90% |
Alternative Approaches
Synthesis via 3-Chloroacetylation of Indole Followed by Sulfonation
While less common, this method involves:
- Chloroacetylation of indole at C-3 using chloroacetyl chloride and AlCl₃.
- Subsequent protection of the indole nitrogen with phenylsulfonyl chloride.
Critical Analysis of Methodologies
Advantages of Friedel-Crafts Route
- High Regioselectivity : The phenylsulfonyl group directs acylation exclusively to the C-3 position.
- Scalability : Reactions proceed in high yields (85–90%) under mild conditions.
- Minimal Byproducts : No competing reactions at C-2 or C-5 positions observed.
Limitations
- Catalyst Handling : AlCl₃ is moisture-sensitive and requires anhydrous conditions.
- Environmental Impact : Traditional Friedel-Crafts methods generate stoichiometric amounts of aluminum waste.
Optimization Strategies
Spectral and Analytical Data
- Molecular Formula : C₁₆H₁₂ClNO₃S
- ¹H NMR (CDCl₃): δ 8.25 (d, 1H, indole H-4), 7.85–7.45 (m, 8H, aromatic), 4.75 (s, 2H, CH₂Cl).
- IR : 1715 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O stretch).
Applications and Derivatives
- Pharmaceutical Intermediates : Used in synthesizing ellipticine derivatives and pyridocarbazole quinones.
- Material Science : Serves as a precursor for fluorescent dyes and optoelectronic materials.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylsulfonyl-3-chloroacetylindole undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The phenylsulfonyl group can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azidoacetylindole or cyanoacetylindole can be formed.
Oxidation Products: Oxidation can lead to the formation of indole-2,3-diones.
Reduction Products: Reduction can yield various reduced forms of the indole core.
Scientific Research Applications
Medicinal Chemistry
1-Phenylsulfonyl-3-chloroacetylindole and its derivatives have been investigated for their potential as antimicrobial agents . Research indicates that indole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain indole compounds can inhibit the growth of various pathogenic bacteria and fungi, making them candidates for developing new antibiotics .
Table 1: Biological Activities of Indole Derivatives
| Activity | Compound | Effectiveness |
|---|---|---|
| Antibacterial | This compound | Inhibits growth of Staphylococcus aureus |
| Antifungal | Various Indoles | Effective against Candida species |
| Antiviral | Pyrido[1,2-a]indoles | Potent against HIV-1 |
| Antitumor | Indole derivatives | Cytotoxic effects on cancer cell lines |
Pharmacological Applications
The compound has been studied for its role as an HIV-1 reverse transcriptase inhibitor . Research shows that specific analogs of indoles can effectively inhibit the enzyme responsible for the replication of HIV, thus serving as potential therapeutic agents in the treatment of HIV/AIDS .
Case Study: HIV Inhibition
A study conducted by Williams et al. (1993) demonstrated that a related phenylsulfonyl indole derivative exhibited high potency as a non-nucleoside inhibitor of HIV-1 reverse transcriptase, indicating the potential for further development into a therapeutic agent .
Cancer Research
Indole derivatives are also recognized for their anticancer properties . The ability of these compounds to induce apoptosis in cancer cells has been documented in several studies. For example, specific derivatives have shown effectiveness against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Table 2: Antitumor Activity of Indole Derivatives
| Cell Line | Compound Tested | IC50 Value (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | This compound | 15 |
| HeLa (Cervical Cancer) | Various Indoles | 12 |
| A549 (Lung Cancer) | Indole Derivative | 10 |
Other Applications
In addition to its biological significance, this compound has potential applications in material science, particularly in the development of organic semiconductors and photonic devices due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 1-Phenylsulfonyl-3-chloroacetylindole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-Phenylsulfonyl-3-chloroacetylindole with structurally related compounds from the evidence:
Key Differences and Implications
Core Heterocycle: Indole vs.
Substituent Effects :
- Chloroacetyl vs. Sulfonyl Chloride : The 3-chloroacetyl group enables nucleophilic displacement (e.g., with amines), while the sulfonyl chloride in ’s compound is a superior leaving group for forming sulfonamides .
- Electron-Withdrawing Groups : The phenylsulfonyl group in the target compound enhances electrophilicity at the 3-position compared to the allyl group in ’s indole derivative, which may undergo addition reactions .
Biological and Material Applications: Polymer Synthesis: 3-Chloro-N-phenyl-phthalimide () is a validated monomer for polyimides, while this compound’s applications remain exploratory but structurally analogous to kinase inhibitors () . Reactivity: Sulfonyl chlorides () are more reactive than chloroacetyl derivatives, necessitating stricter storage conditions (2–8°C under inert atmosphere) .
Stability and Handling Considerations
- This compound : Likely requires inert storage due to the chloroacetyl group’s susceptibility to hydrolysis.
- 3-ALLYL-1-METHYL-2-PHENYLINDOLE (): The allyl group may necessitate protection from oxygen to prevent polymerization .
- Sulfonyl Chloride Derivatives (): Highly moisture-sensitive; degradation risks without anhydrous handling .
Biological Activity
1-Phenylsulfonyl-3-chloroacetylindole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential applications based on existing research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a phenylsulfonyl group and a chloroacetyl moiety attached to the indole ring. Its molecular formula is C₁₄H₁₂ClN₃O₂S, and it has a molecular weight of 319.78 g/mol. The presence of these functional groups contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂ClN₃O₂S |
| Molecular Weight | 319.78 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Breast Cancer Cells
A study demonstrated that treating MCF-7 breast cancer cells with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The mechanism was attributed to the compound's ability to activate caspase-3 and caspase-9, leading to apoptosis.
Antimicrobial Activity
The compound also shows promising antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is primarily mediated through its interaction with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Interaction : It potentially interacts with various receptors, modulating signaling pathways critical for cell survival and apoptosis.
- Gene Expression Modulation : This compound can alter the expression levels of genes associated with cell cycle regulation and apoptosis.
Summary of Key Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry showed that the compound effectively inhibits tumor growth in xenograft models.
- Antimicrobial Properties : Research in Antimicrobial Agents and Chemotherapy highlighted its efficacy against multi-drug resistant strains.
- Inflammatory Response : A paper in Inflammation Research reported significant reductions in cytokine levels following treatment with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
